

Pefloxacin-d5: A Technical Guide to its Applications in Research and Drug Development

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Compound of Interest

Compound Name: Pefloxacin-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications of **Pefloxacin-d5**, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Its primary utility lies in its role as an internal standard for the precise quantification of Pefloxacin in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. This guide details the analytical methodologies, experimental protocols, and key data associated with the use of **Pefloxacin-d5**.

Core Applications of Pefloxacin-d5

Pefloxacin-d5 serves as an invaluable tool in analytical chemistry and drug development due to its isotopic labeling. The deuterium atoms impart a higher mass to the molecule without significantly altering its chemical properties. This mass difference is the cornerstone of its application in mass spectrometry-based quantification methods.

The primary applications of **Pefloxacin-d5** include:

- **Internal Standard in Bioanalytical Methods:** **Pefloxacin-d5** is the preferred internal standard for the quantification of Pefloxacin in biological samples such as plasma, serum, and urine. [1] Its similar extraction recovery and ionization efficiency to the unlabeled Pefloxacin compensate for variations during sample preparation and analysis, leading to highly accurate and precise results.

- **Pharmacokinetic Studies:** Accurate determination of drug concentration over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. **Pefloxacin-d5** facilitates the reliable measurement of Pefloxacin concentrations in preclinical and clinical pharmacokinetic studies.^[2]
- **Therapeutic Drug Monitoring (TDM):** For antibiotics like Pefloxacin, maintaining an optimal therapeutic range is crucial for efficacy and to minimize toxicity. Analytical methods using **Pefloxacin-d5** as an internal standard are essential for TDM, allowing for dose adjustments in individual patients.
- **Metabolic Research:** While not its primary role, deuterated standards like **Pefloxacin-d5** can be used in studies investigating the metabolic fate of Pefloxacin.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the analysis of Pefloxacin. While not all studies explicitly used **Pefloxacin-d5**, the data is representative of the parameters achieved in validated analytical methods for Pefloxacin, which are directly applicable when using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Pefloxacin in Humans

Parameter	Value	Reference
Elimination Half-Life ($t_{1/2}$)	6.2 - 12.4 hours	[1]
11.00 ± 2.64 h (first IV dose)	[2]	
13.93 ± 3.58 h (last IV dose)	[2]	
Total Body Clearance	148.5 ± 47.6 ml/min (first IV dose)	
106.9 ± 39.2 ml/min (last IV dose)	[2]	[2]
Renal Clearance	7.47 ± 2.28 ml/min	[2]
Maximum Plasma Concentration (C _{max})	Varies with dose	
Time to Maximum Plasma Concentration (T _{max})	~1 hour (oral administration)	[2]
Bioavailability	Complete	[2]
Accumulation Ratio	1.37 ± 0.20 (repeated dosing)	[2]

Table 2: Analytical Method Validation Parameters for Pefloxacin Quantification

Parameter	Method	Range	LLOQ	Precision (RSD%)	Accuracy (%)	Internal Standard	Reference
Linearity (r ²)	HPLC-UV	0.05 - 10 mg/L	0.05 mg/L	< 13%	< 13%	Gatifloxacin	[3][4]
Linearity (r ²)	HPLC-Fluorescence	-	50 ng/mL	Intra-day: 1.3-4.4%, Inter-day: 1.1-5.9%	-	Acebutolol	[5]
Linearity (r ²)	HPLC	1.0–100 µg/mL	-	-	-	-	[6]
Linearity (r ²)	LC-MS/MS	0.05–10 mg/L (Ciprofloxacin)	-	Within-day: 1.70-11.2%, Between-day: 0.290-5.30%	Within-day: 90.0-109%, Between-day: 93.4-108%	Deuterated Standards	[7]

Experimental Protocols

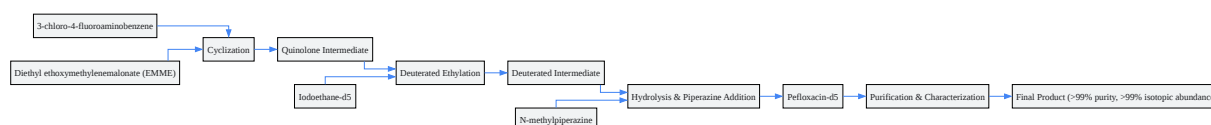
This section provides detailed methodologies for the synthesis of **Pefloxacin-d5** and a representative bioanalytical method for the quantification of Pefloxacin in plasma using an internal standard.

Synthesis of Pefloxacin-d5

The synthesis of **Pefloxacin-d5** can be achieved through a multi-step process, starting from 3-chloro-4-fluoroaminobenzene. A key step involves the introduction of the deuterated ethyl group.

Protocol:

- **Cyclization:** React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form the quinolone ring structure.
- **Ethylation with Deuterated Reagent:** React the intermediate from the previous step with iodoethane-d5 to introduce the deuterated ethyl group at the N-1 position of the quinolone ring.
- **Hydrolysis and Piperazine Addition:** Hydrolyze the resulting ester and subsequently react with N-methylpiperazine to complete the **Pefloxacin-d5** molecule.
- **Purification and Characterization:** Purify the final product using appropriate chromatographic techniques. The structure and isotopic enrichment should be confirmed by NMR (^1H and ^{13}C) and mass spectrometry. A chemical purity of >99% and an isotopic abundance of >99 atom% D are typically required for use as an internal standard.[8]



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Synthesis workflow for **Pefloxacin-d5**.

Quantification of Pefloxacin in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of Pefloxacin in human plasma using a deuterated internal standard like **Pefloxacin-d5**.

1. Sample Preparation (Protein Precipitation):

- To 50 μL of human plasma in a microcentrifuge tube, add 200 μL of methanol containing the internal standard (**Pefloxacin-d5**) at a known concentration.[3][4]
- Vortex the mixture for 30 seconds to precipitate the plasma proteins.
- Centrifuge the mixture at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

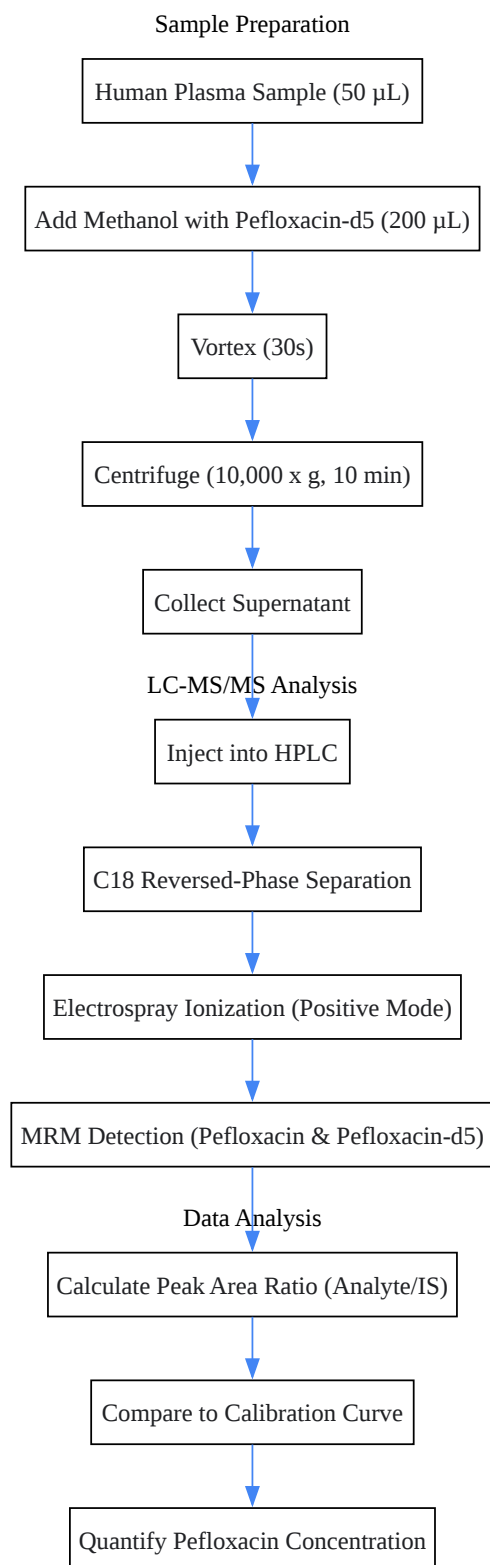
2. Chromatographic Conditions:

- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).[9]
- Mobile Phase: A gradient elution using:
 - Mobile Phase A: 0.1% formic acid in water.[9]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
- Flow Rate: 0.4 mL/min.[9]
- Injection Volume: 1-10 μL .
- Column Temperature: 40 $^{\circ}\text{C}$.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Pefloxacin and **Pefloxacin-d5**. The exact m/z values will depend on the specific instrument and fragmentation pattern.
- Data Analysis: Quantify Pefloxacin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological

matrix.

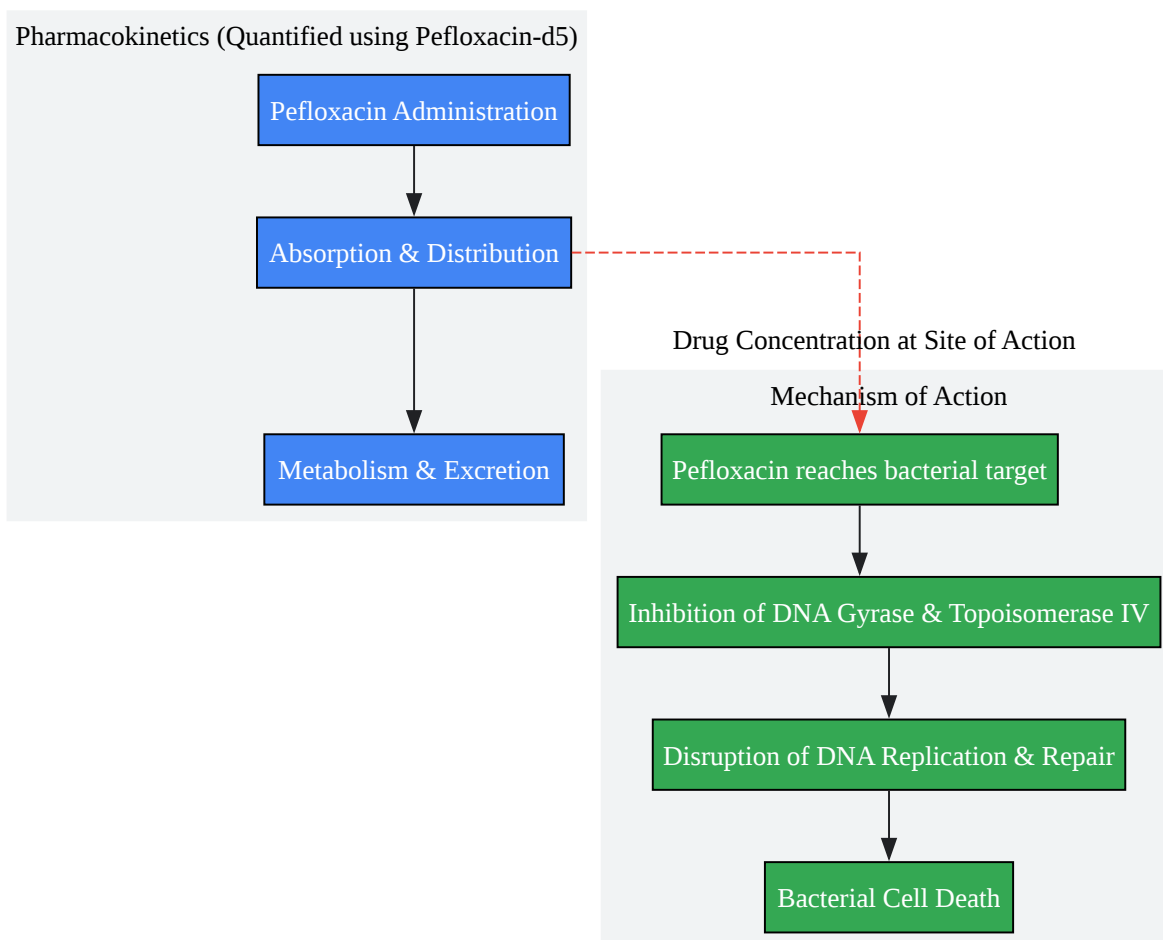


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Workflow for Pefloxacin quantification in plasma.

Signaling Pathways and Logical Relationships

While **Pefloxacin-d5** itself does not directly interact with signaling pathways, its use is integral to studying the pharmacokinetics of Pefloxacin, which in turn influences its therapeutic effect on bacterial targets. The mechanism of action of fluoroquinolones like Pefloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.



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Relationship between Pharmacokinetics and Mechanism of Action.

This technical guide highlights the critical role of **Pefloxacin-d5** in the accurate and precise quantification of Pefloxacin. The provided data and protocols serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development, enabling robust and reliable studies of this important antibiotic.

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